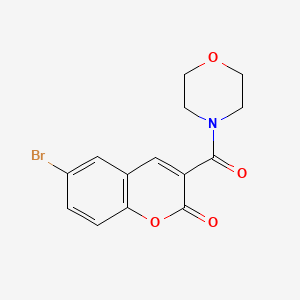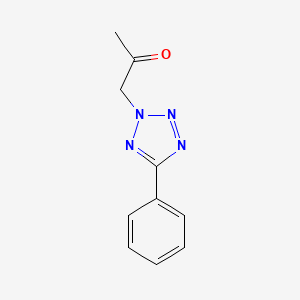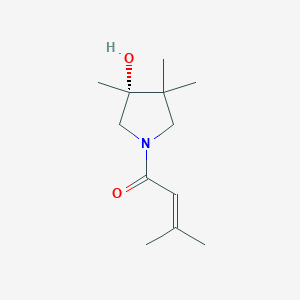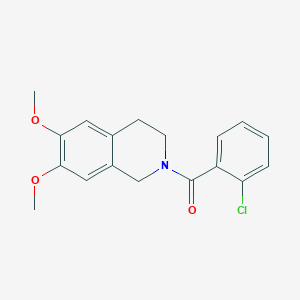![molecular formula C13H21N5O3S B5660600 N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide](/img/structure/B5660600.png)
N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide, commonly known as DAPAS, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. DAPAS is a sulfonamide-based compound that has been shown to have a unique mode of action, making it a promising tool for studying various biological processes.
作用机制
DAPAS works by binding to a specific site on ion channels, blocking their ability to conduct ions across the cell membrane. This results in a decrease in cellular activity, which can have a range of effects depending on the type of ion channel being targeted.
Biochemical and Physiological Effects:
DAPAS has been shown to have a range of biochemical and physiological effects, depending on the specific ion channel being targeted. In some cases, DAPAS has been shown to inhibit the release of neurotransmitters, leading to a decrease in synaptic activity. In other cases, DAPAS has been shown to inhibit the contraction of smooth muscle cells, leading to a decrease in blood pressure.
实验室实验的优点和局限性
One of the main advantages of using DAPAS in lab experiments is its specificity for certain types of ion channels. This allows researchers to selectively target specific cellular processes, providing a more detailed understanding of their function. However, one limitation of using DAPAS is its potential for off-target effects, which can complicate data interpretation.
未来方向
There are a number of potential directions for future research involving DAPAS. One area of interest is the study of ion channel dysfunction in disease states, including neurological disorders and cardiovascular disease. Additionally, there is potential for the development of new therapeutics based on the structure of DAPAS, which could have a range of clinical applications.
In conclusion, DAPAS is a promising tool for scientific research, with a unique mode of action that allows for the selective targeting of specific cellular processes. While there are limitations to its use, the potential applications of DAPAS in both basic and clinical research are significant, making it a valuable tool for researchers in a range of fields.
合成方法
DAPAS can be synthesized through a multistep process that involves the reaction of 4,6-dimethyl-2-pyrimidinamine with a series of reagents, including chlorosulfonyl isocyanate and 1-azepanethiol. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder.
科学研究应用
DAPAS has been shown to have a wide range of applications in scientific research. One of the most promising areas of research involves the study of ion channels, which are integral membrane proteins that play a critical role in cellular signaling. DAPAS has been shown to selectively inhibit certain types of ion channels, making it a valuable tool for studying their function and regulation.
属性
IUPAC Name |
1-(azepan-1-ylsulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-10-9-11(2)15-12(14-10)16-13(19)17-22(20,21)18-7-5-3-4-6-8-18/h9H,3-8H2,1-2H3,(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRPMNLNMUBYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide](/img/structure/B5660518.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5660534.png)

![2-methyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5660547.png)
![ethyl 4-{[3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B5660550.png)


![2-{2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5660579.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5660581.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5660586.png)
![N-[2-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5660588.png)
![((1R)-2-{4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}-1-methyl-2-oxoethyl)amine hydrochloride](/img/structure/B5660593.png)
![[1-(2-amino-4-pyrimidinyl)-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5660612.png)
